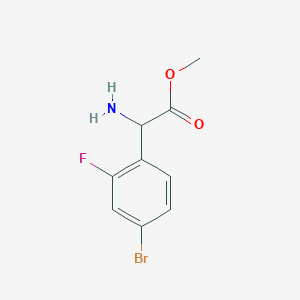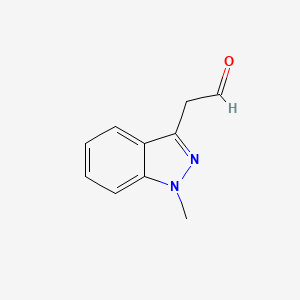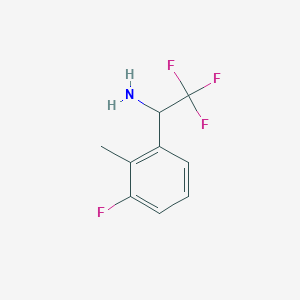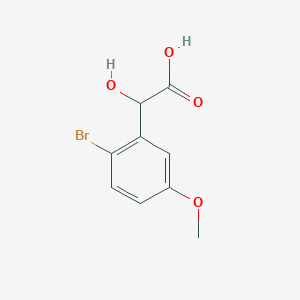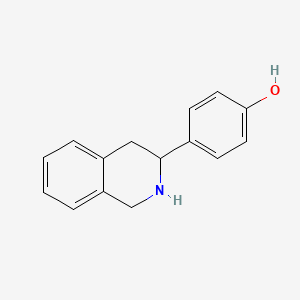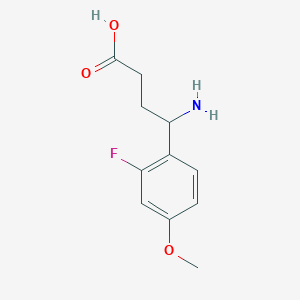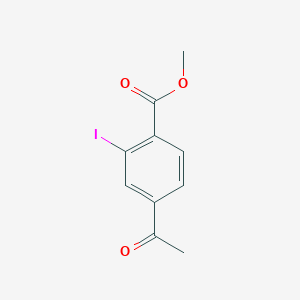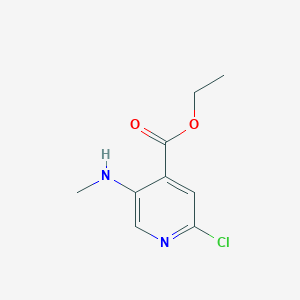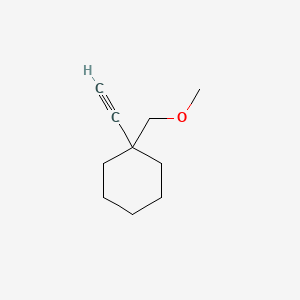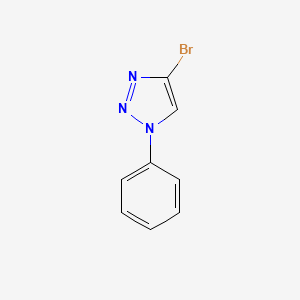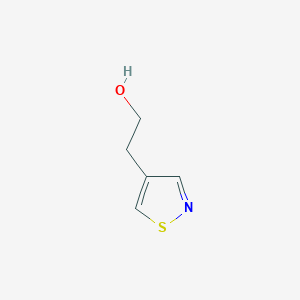
2-(1,2-Thiazol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,2-Thiazol-4-yl)ethan-1-ol is a heterocyclic compound featuring a thiazole ring, which consists of both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2-Thiazol-4-yl)ethan-1-ol typically involves the reduction of ethyl 2-(1,2-thiazol-4-yl)acetate. One common method includes the use of diisobutylaluminium hydride (DIBAL-H) in dichloromethane at room temperature under an inert atmosphere. The reaction mixture is stirred for several hours, followed by quenching with saturated sodium bicarbonate solution. The organic layer is then extracted, washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is purified by flash chromatography to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(1,2-Thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: 2-(1,2-Thiazol-4-yl)ethanal or 2-(1,2-Thiazol-4-yl)ethanoic acid.
Reduction: Various reduced thiazole derivatives.
Substitution: Halogenated thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(1,2-Thiazol-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-(1,2-Thiazol-4-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymatic processes in bacteria or fungi .
Comparación Con Compuestos Similares
2-(1,3-Thiazol-4-yl)ethan-1-ol: Similar structure but with a different arrangement of nitrogen and sulfur atoms.
2-(Pyrrolidin-1-yl)ethan-1-ol: Contains a pyrrolidine ring instead of a thiazole ring.
2-(Piperazin-1-yl)ethan-1-ol: Features a piperazine ring.
Uniqueness: 2-(1,2-Thiazol-4-yl)ethan-1-ol is unique due to its specific thiazole ring structure, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H7NOS |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
2-(1,2-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H7NOS/c7-2-1-5-3-6-8-4-5/h3-4,7H,1-2H2 |
Clave InChI |
GNKHNBDKZVAMFC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NS1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methanaminedihydrochloride](/img/structure/B13553924.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B13553928.png)
